![molecular formula C17H23N7O2 B6448208 1-methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2640885-36-3](/img/structure/B6448208.png)
1-methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition
LRRK2 has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 kinase inhibitors are potential candidates for PD treatment .
Tyrosine Kinase Inhibition: Imatinib Analogue
This compound shares structural similarities with imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases. Although the compound has been characterized primarily as its piperazin-1-ium salt, its potential as a kinase inhibitor warrants further exploration .
Antiviral Activity
Piperidin-4-one derivatives, like our compound, have demonstrated antiviral properties . Investigating its efficacy against specific viruses could be valuable.
Antitumor Potential
Compounds with a piperidin-4-one nucleus have shown antitumor activity . Further studies could explore its potential in cancer therapy.
Central Nervous System (CNS) Stimulation
Certain piperidin-4-one derivatives exhibit CNS stimulant effects . Investigating this compound’s impact on neural function could be enlightening.
Antimicrobial Properties
Piperidin-4-one derivatives have also displayed antimicrobial activity . Assessing its effectiveness against specific pathogens may reveal novel applications.
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-8-6-22(7-9-23)14-2-3-19-17(20-14)24-10-12-26-13-11-24/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZFRMMIAGQZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.